2-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole
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Overview
Description
2-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole is a heterocyclic compound that contains both tetrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 2-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole typically involves the alkylation of 3-nitro-1,2,4-triazole with haloalkyltetrazoles. This reaction is carried out under specific conditions to ensure high yields and purity of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
2-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
2-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
2-Tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole can be compared with other similar compounds, such as:
1-tert-butyl-3,4-diphenyl-1,2,4-triazol-5-ylidenes: These compounds also contain triazole rings and are used in similar applications.
Tetrazole-containing buta-1,3-diynes: These compounds are used in the synthesis of new types of electroconductive and high energetic polymers.
The uniqueness of this compound lies in its specific combination of tetrazole and triazole rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-tert-butyl-5-(1,2,4-triazol-1-ylmethyl)tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7/c1-8(2,3)15-12-7(11-13-15)4-14-6-9-5-10-14/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEZFKBUOWYVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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